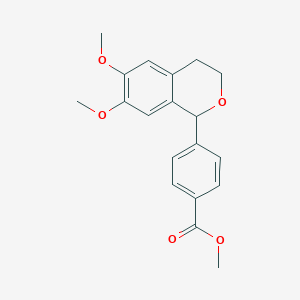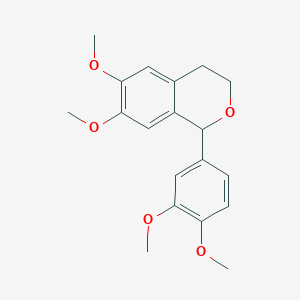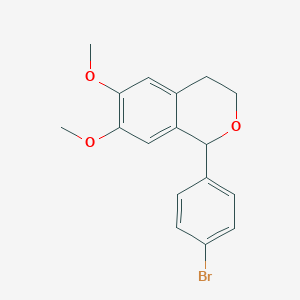![molecular formula C20H16N2O3 B263274 benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate](/img/structure/B263274.png)
benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate is a chemical compound that is commonly used in scientific research. It is a member of the carbamate family, which is known for its diverse range of applications in various fields. This compound is of particular interest due to its unique properties and potential applications in the field of medicine.
Mecanismo De Acción
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate acts as an inhibitor of acetylcholinesterase and butyrylcholinesterase, which are enzymes that are involved in the breakdown of acetylcholine. By inhibiting these enzymes, the concentration of acetylcholine in the brain is increased, leading to improved cognitive function. The compound achieves this by binding to the active site of the enzyme, preventing it from breaking down acetylcholine.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to improve cognitive function in animal models of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase. Additionally, it has been shown to have antioxidant properties, which may be beneficial in the treatment of various diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has several advantages for use in lab experiments. It is readily available and relatively inexpensive, making it an attractive option for researchers. Additionally, it has been extensively studied, and its mechanism of action is well understood. However, there are also limitations to its use. It has been shown to have low solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for research on benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate. One area of interest is the development of more potent inhibitors of acetylcholinesterase and butyrylcholinesterase. Additionally, research could focus on the development of new applications for this compound in the treatment of other diseases. Finally, further studies could be conducted to better understand the biochemical and physiological effects of this compound.
Métodos De Síntesis
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate can be synthesized through a multistep process involving the reaction of benzylamine with 4-(4-pyridylcarbonyl)phenyl isocyanate. The reaction is carried out in anhydrous conditions using a suitable solvent. The product is then purified using column chromatography to obtain the pure compound.
Aplicaciones Científicas De Investigación
Benzyl N-[4-(4-pyridylcarbonyl)phenyl]carbamate has various applications in scientific research. It is commonly used as a reactant in the synthesis of other compounds. Additionally, it is used as a tool compound for the inhibition of various enzymes, such as acetylcholinesterase and butyrylcholinesterase. This compound has also been shown to have potential applications in the treatment of Alzheimer's disease, due to its ability to inhibit acetylcholinesterase.
Propiedades
Fórmula molecular |
C20H16N2O3 |
|---|---|
Peso molecular |
332.4 g/mol |
Nombre IUPAC |
benzyl N-[4-(pyridine-4-carbonyl)phenyl]carbamate |
InChI |
InChI=1S/C20H16N2O3/c23-19(17-10-12-21-13-11-17)16-6-8-18(9-7-16)22-20(24)25-14-15-4-2-1-3-5-15/h1-13H,14H2,(H,22,24) |
Clave InChI |
IHVVRBWDEHYIFG-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
SMILES canónico |
C1=CC=C(C=C1)COC(=O)NC2=CC=C(C=C2)C(=O)C3=CC=NC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-[4-({[5-(2,3-dihydro-1,4-benzodioxin-2-yl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}methyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B263193.png)
![N-(4-{[(4-benzyl-5-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B263195.png)
![N-{2-[4,5-dimethoxy-2-(piperidin-1-ylsulfonyl)phenyl]ethyl}methanesulfonamide](/img/structure/B263197.png)
![4,7-dimethoxy-2-({[5-(3,4,5-trimethoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}sulfanyl)-1H-benzimidazole](/img/structure/B263199.png)
![2,1,3-Benzothiadiazol-5-ylmethyl dibenzo[b,d]furan-2-yl ether](/img/structure/B263201.png)
![1-[(4-chlorophenyl)sulfonyl]-N-1-naphthylprolinamide](/img/structure/B263203.png)
![Ethyl 5-({1-[(4-chlorophenyl)sulfonyl]prolyl}amino)-1-benzothiophene-2-carboxylate](/img/structure/B263204.png)
![2-amino-5-oxo-4,6-diphenyl-5,6-dihydro-4H-pyrano[3,2-c]quinoline-3-carbonitrile](/img/structure/B263205.png)
![1-Benzoyl-4-[4-(4-methylphenyl)-1,3-thiazol-2-YL]piperazine](/img/structure/B263210.png)



![1-[(3-Fluoro-4-methoxyphenyl)sulfonyl]piperidine-4-carboxamide](/img/structure/B263234.png)
![5-{[4-(Morpholin-4-ylmethyl)phenyl]amino}-5-oxopentanoic acid](/img/structure/B263239.png)